Ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate
Description
Ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate is a halogenated quinoline derivative characterized by a quinoline backbone substituted with chlorine atoms at positions 6 and 7, a methyl group at position 2, and an ethyl ester moiety at position 3.
Properties
CAS No. |
948294-33-5 |
|---|---|
Molecular Formula |
C13H11Cl2NO2 |
Molecular Weight |
284.13 g/mol |
IUPAC Name |
ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate |
InChI |
InChI=1S/C13H11Cl2NO2/c1-3-18-13(17)9-4-8-5-10(14)11(15)6-12(8)16-7(9)2/h4-6H,3H2,1-2H3 |
InChI Key |
XRBGOQVTOCSDSJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2C=C(C(=CC2=C1)Cl)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate typically involves the Friedlander condensation method. This method includes the reaction of o-aminobenzophenones with diethylmalonate, followed by chlorination using phosphorus oxychloride (POCl3) . The reaction is carried out under reflux conditions in a water bath for 5-7 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of environmentally friendly catalysts and solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives with oxidized functional groups.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
Ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential antibacterial and antimalarial activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Mechanism of Action
The mechanism of action of ethyl 6,7-dichloro-2-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. In antibacterial applications, it inhibits bacterial DNA gyrase, an enzyme crucial for DNA replication. In anticancer research, it interferes with cell division by targeting microtubules .
Comparison with Similar Compounds
Ethyl 6,7-Dimethoxy-2-Methylquinoline-3-Carboxylate
- Substituents : Methoxy groups at positions 6 and 7, methyl at position 2, ethyl ester at position 3.
- Synthesis: Synthesized via condensation of 2-amino-4,5-dimethoxybenzaldehyde with ethyl acetoacetate in ethanol under reflux, yielding an 86% isolated product with a melting point of 110–112°C .
- Key Differences : Methoxy groups are electron-donating, contrasting with the electron-withdrawing dichloro substituents. This affects electronic properties and reactivity in further functionalization (e.g., bromination in ).
Ethyl 5,8-Dibromo-2-Dibromomethyl-6,7-Dimethoxyquinoline-3-Carboxylate
- Substituents: Dibromo and dimethoxy groups on the quinoline core.
- Synthesis: Derived from bromination of ethyl 6,7-dimethoxy-2-methylquinoline-3-carboxylate using N-bromosuccinimide (NBS) and benzoyl peroxide, highlighting the reactivity of methyl groups toward halogenation .
- Key Differences : Bromine’s larger atomic radius and polarizability may enhance intermolecular interactions compared to chlorine, influencing crystallinity and stability.
Ring System Analogues
Ethyl 6,7-Dichloro-3-Hydroxyquinoxaline-2-Carboxylate
- Structure: Quinoxaline backbone (two nitrogen atoms) with 6,7-dichloro, 3-hydroxy, and ethyl ester groups.
- Molecular Data : Molecular formula C₁₁H₈Cl₂N₂O₃, molecular weight 287.102 .
- Key Differences: The quinoxaline ring system introduces additional nitrogen atoms, altering electronic distribution and hydrogen-bonding capabilities compared to quinoline derivatives.
Ethyl 3-Hydroxy-6,7-Dimethyl-2-Quinoxalinecarboxylate
Ethyl 6,7-Difluoro-4-Hydroxy-2-[(Methoxymethyl)Thio]Quinoline-3-Carboxylate
- Role : Intermediate in prulifloxacin synthesis.
- Synthesis : Involves sequential reactions with carbon disulfide, ethyl chloroformate, and diethyl malonate, achieving an 85.7% yield .
- Key Differences : Fluorine’s strong electronegativity and small atomic size enhance metabolic stability and bioavailability compared to chlorine.
Comparative Data Table
Key Findings and Implications
Substituent Effects : Chlorine and methoxy groups significantly alter electronic properties, influencing reactivity in downstream modifications (e.g., bromination vs. chlorination) .
Ring System Impact: Quinoxaline derivatives exhibit distinct hydrogen-bonding and electronic profiles compared to quinolines, affecting solubility and biological interactions .
Synthetic Flexibility: Halogenated quinolines serve as versatile intermediates for pharmaceuticals, with fluorine and chlorine offering distinct advantages in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
